N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide
Description
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative featuring a cyclopropyl group at the 4-position of the triazole ring, a 4-fluorophenyl substituent at the 3-position, and a 4-methoxybenzamide moiety linked via an ethyl spacer. Its structure is characterized by:
- A 1,2,4-triazole core with a 5-oxo group, contributing to tautomeric stability.
- A 4-methoxybenzamide side chain influencing solubility and hydrogen-bonding capacity.
Friedel-Crafts reactions to generate aryl-sulfonyl intermediates.
Nucleophilic addition of isothiocyanates to form hydrazinecarbothioamides.
Cyclization under basic conditions to yield 1,2,4-triazoles.
S-alkylation with halogenated ketones to introduce side chains .
Characterization: Confirmation of structure relies on spectral techniques:
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-18-10-4-15(5-11-18)20(27)23-12-13-25-21(28)26(17-8-9-17)19(24-25)14-2-6-16(22)7-3-14/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJSAGDDKHZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical processes, which are known for their eco-friendly reaction conditions and scalability. These processes often incorporate steps such as mechanochemical Minisci C–H alkylation and extrusive oxidation Heck coupling .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , sodium borohydride for reduction reactions, and various oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Structural Analogs from 1,2,4-Triazole Derivatives ()
Compounds [7–9] and [10–15] from International Journal of Molecular Sciences (2014) share the 1,2,4-triazole core but differ in substituents:
| Compound ID | Substituents on Triazole Core | Key Functional Groups | Tautomeric Form |
|---|---|---|---|
| Target Compound | 4-cyclopropyl, 3-(4-fluorophenyl), 5-oxo | 4-methoxybenzamide, ethyl spacer | Thione (C=S confirmed) |
| [7–9] | 4-(2,4-difluorophenyl), 5-(aryl-sulfonyl) | Thione (C=S) | Thione (no S-H band) |
| [10–15] | S-alkylated with phenyl/4-fluorophenyl | Ketone (C=O from ethanone) | Fixed S-alkylated form |
Key Findings :
- The target compound’s 4-cyclopropyl group distinguishes it from [7–9], which lack alkyl substituents on the triazole ring. Cyclopropyl groups may enhance metabolic stability by resisting oxidative degradation.
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide (V024-8214, )
This analog shares the 4-fluorophenyl and 4-methoxybenzamide motifs but differs in:
- A benzyl group at the triazole’s 5-position vs. the target’s cyclopropyl group.
- A sulfanyl-methyl linker instead of an ethyl spacer.
Impact of Differences :
Dicyclopropyl-Triazole Derivatives ()
Compound 931622-35-4 (2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone) provides insights into cyclopropyl effects:
| Property | Target Compound | 931622-35-4 |
|---|---|---|
| Cyclopropyl Groups | Single (4-position) | Dual (4,5-positions) |
| Core Substituents | 4-fluorophenyl, 5-oxo | Thio-benzofuranyl, ethanone |
| LogP (calculated) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) |
Research Implications :
- Dual cyclopropyl groups in 931622-35-4 increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The target compound’s 5-oxo group stabilizes the thione tautomer, whereas 931622-35-4’s thioether linkage prevents tautomerization .
Data Tables
Table 1: Spectral Comparison of Key Functional Groups
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 465.5 | ~3.2 | 0.15 (PBS, pH 7.4) |
| V024-8214 | 572.6 | ~3.8 | 0.08 (PBS, pH 7.4) |
| 931622-35-4 | 398.4 | ~4.1 | 0.03 (PBS, pH 7.4) |
Research Findings and Implications
- Tautomeric Stability : The target compound’s thione form (confirmed by absent S-H IR bands) contrasts with analogs like [7–9], which also favor the thione tautomer due to electronic effects of substituents .
- Bioavailability : The 4-methoxybenzamide group improves solubility compared to purely lipophilic analogs (e.g., 931622-35-4), suggesting better oral absorption.
Biological Activity
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methoxybenzamide is a complex organic compound characterized by its unique structure that incorporates a 1,2,4-triazole ring, a cyclopropyl group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 396.4 g/mol. The presence of the triazole ring is particularly significant as it is known for its stability and versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN4O3 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2320899-98-5 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit potent antimicrobial properties. The 1,2,4-triazole scaffold has been associated with various biological activities including:
- Antifungal : Compounds containing the triazole ring have demonstrated significant antifungal activity against various pathogens.
- Antibacterial : Studies have shown that derivatives of triazoles can act as effective inhibitors of bacterial enzymes. For instance, compounds with similar structures have been reported to inhibit drug-sensitive and drug-resistant Gram-positive bacteria .
The potential applications of this compound include:
- Antibacterial agents : It may be developed as a novel antibacterial agent targeting resistant strains.
- Antifungal agents : Its structural components suggest efficacy against fungal infections.
Structure-Activity Relationship (SAR)
The exploration of SAR is crucial for understanding how modifications to the compound's structure influence its biological activity. By synthesizing and testing analogs of this compound with variations in functional groups, researchers can gain insights into optimal configurations for enhanced activity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives:
- Antibacterial Efficacy : In vitro studies have shown that triazole derivatives exhibit high activity against both drug-sensitive and resistant strains of bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .
- Antifungal Activity : Triazole compounds have been evaluated for their effectiveness against fungal pathogens. A review summarized the pharmacological profile of various 1,2,4-triazole derivatives as antifungal agents with promising results against common fungal infections .
- Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. This approach helps elucidate the mechanisms through which these compounds exert their effects .
Q & A
Q. How can the compound be synthesized, and what are critical parameters for yield optimization?
The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted hydrazines and carbonyl compounds to form the triazole core. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt for attaching the 4-methoxybenzamide group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of triazole intermediate to benzamide derivative) .
Q. What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : - and -NMR confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclopropane protons (δ 1.2–1.5 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) at 1 mL/min detect impurities (<0.5%) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z corresponding to the molecular formula .
Q. What in vitro assays screen for biological activity?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Anticancer potential : MTT assays on HeLa or MCF-7 cells, with IC values calculated after 48-hour exposure .
Advanced Questions
Q. How do structural modifications (e.g., cyclopropane vs. methyl substituents) affect bioactivity?
- SAR studies : Replacing cyclopropane with methyl groups reduces steric hindrance, enhancing binding to bacterial dihydrofolate reductase (DHFR). Computational docking (AutoDock Vina) shows a 1.8 kcal/mol improvement in binding affinity .
- Fluorophenyl positioning : Para-substitution (vs. ortho) on the triazole ring improves solubility (logP reduced by 0.5) and pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported biological data?
- Assay variability : Discrepancies in IC values (e.g., 12 µM vs. 25 µM) may arise from differences in cell passage number or serum content in culture media. Standardizing protocols (e.g., 10% FBS in RPMI-1640) reduces variability .
- Metabolic stability : Conflicting MIC results against Gram-negative bacteria may reflect efflux pump activity. Combining the compound with efflux inhibitors (e.g., PAβN) clarifies intrinsic activity .
Q. How is crystallographic data used to refine molecular interactions?
- X-ray crystallography : Resolving the triazole ring’s planar geometry (bond angles 117–121°) confirms hydrogen bonding with target enzymes (e.g., DHFR). Data deposited in PDB (e.g., ID 6FF) guide pharmacophore modeling .
- Electron density maps : Highlight weak van der Waals interactions between the methoxy group and hydrophobic enzyme pockets, informing derivative design .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Rodent studies : Oral administration (10 mg/kg) in Sprague-Dawley rats shows a plasma half-life of 3.2 hours and bioavailability of 42%. LC-MS/MS quantifies metabolites (e.g., demethylated derivatives) .
- Toxicity screening : Acute toxicity (LD > 500 mg/kg) and histopathological analysis of liver/kidney tissue ensure safety margins .
Methodological Challenges
Q. How to address low solubility in aqueous assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxic effects .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size 150–200 nm) improves cellular uptake in cancer models .
Q. What computational tools predict metabolic pathways?
- ADMET prediction : SwissADME estimates high intestinal absorption (HIA > 80%) and CYP3A4-mediated metabolism. MetaSite identifies probable oxidation sites on the cyclopropane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
